DL-01

描述

属性

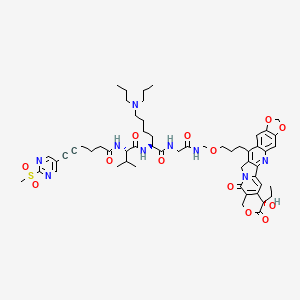

分子式 |

C55H71N9O13S |

|---|---|

分子量 |

1098.3 g/mol |

IUPAC 名称 |

(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide |

InChI |

InChI=1S/C55H71N9O13S/c1-7-20-63(21-8-2)22-14-13-18-41(61-51(68)48(34(4)5)62-46(65)19-12-10-11-16-35-27-57-54(58-28-35)78(6,72)73)50(67)56-29-47(66)59-32-74-23-15-17-36-37-24-44-45(77-33-76-44)26-42(37)60-49-38(36)30-64-43(49)25-40-39(52(64)69)31-75-53(70)55(40,71)9-3/h24-28,34,41,48,71H,7-10,12-15,17-23,29-33H2,1-6H3,(H,56,67)(H,59,66)(H,61,68)(H,62,65)/t41-,48-,55-/m0/s1 |

InChI 键 |

HZTIRNJXQJVRDP-OPQNLWLXSA-N |

手性 SMILES |

CCCN(CCC)CCCC[C@@H](C(=O)NCC(=O)NCOCCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC6=C(C=C51)OCO6)NC(=O)[C@H](C(C)C)NC(=O)CCCC#CC7=CN=C(N=C7)S(=O)(=O)C |

规范 SMILES |

CCCN(CCC)CCCCC(C(=O)NCC(=O)NCOCCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC6=C(C=C51)OCO6)NC(=O)C(C(C)C)NC(=O)CCCC#CC7=CN=C(N=C7)S(=O)(=O)C |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: DL-01 Formic Acid, a Novel Drug-Linker Conjugate for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-01 formic acid is a novel drug-linker conjugate designed for the development of next-generation antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical data associated with this compound formic acid. Detailed experimental protocols for the synthesis, characterization, and evaluation of ADCs utilizing this conjugate are presented to facilitate its application in targeted cancer therapy research. The unique composition of the linker and the potent cytotoxic payload offer a promising platform for creating highly effective and stable ADCs.

Introduction

Antibody-drug conjugates (ADCs) are a rapidly evolving class of biopharmaceuticals that combine the high specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The design of the linker and the choice of the payload are critical determinants of an ADC's therapeutic index, influencing its stability in circulation, drug-release mechanism, and overall efficacy. This compound formic acid has been developed as a readily accessible and versatile drug-linker conjugate to address the ongoing need for innovative ADC technologies. This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on the chemical and biological characteristics of this compound formic acid and its application in the construction and evaluation of ADCs.

Chemical Structure and Properties of this compound Formic Acid

This compound formic acid is a complex organic molecule comprising a potent cytotoxic payload connected to a sophisticated linker system, terminating in a reactive moiety for conjugation to an antibody.

Chemical Structure

The chemical structure of this compound formic acid is represented by the following SMILES notation[1]:

CS(C1=NC=C(C=N1)C#CCCCC(N--INVALID-LINK--C)C(N--INVALID-LINK--CCC)C(NCC(NCOCCCC2=C3C(C(N4C3)=CC(--INVALID-LINK--(C(OC5)=O)CC)=C5C4=O)=NC6=CC(OCO7)=C7C=C62)=O)=O)=O)=O)(=O)=O.OC=O

Elucidation of the Structure:

A detailed analysis of the SMILES string reveals the constituent components of this compound formic acid:

-

Payload: The cytotoxic payload is a derivative of a potent anti-cancer agent. Its complex heterocyclic structure is designed to induce cell death upon internalization into target cancer cells. The core of the payload is a camptothecin (B557342) derivative, a well-known topoisomerase I inhibitor.

-

Linker: The linker is a multi-component system designed for stability in circulation and efficient release of the payload within the target cell. It consists of a self-immolative spacer and a cleavable dipeptide sequence, which is susceptible to enzymatic cleavage by lysosomal proteases. The linker also incorporates a polyethylene (B3416737) glycol (PEG) moiety to enhance solubility and pharmacokinetic properties.

-

Conjugation Moiety: The linker terminates in a maleimide (B117702) group, which is not explicitly shown in this formic acid salt form but is implied by its function as a drug-linker conjugate for reaction with thiol groups (e.g., reduced cysteines) on a monoclonal antibody. The formic acid salt form likely serves to improve stability and handling of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound formic acid is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₆H₇₃N₉O₁₅S | [2][3] |

| Molecular Weight | 1144.30 g/mol | [1][2][3] |

| Appearance | White to light yellow solid | [1] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1][2] |

| Storage | -80°C, protect from light, stored under nitrogen | [1][2] |

Mechanism of Action and Signaling Pathways

The mechanism of action of an ADC constructed with this compound formic acid follows the classical pathway for targeted drug delivery.

ADC Binding and Internalization

The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome.

Payload Release and Activation

Within the lysosome, the cleavable linker of this compound is designed to be proteolytically cleaved by lysosomal enzymes, such as cathepsin B. This cleavage initiates a self-immolation cascade of the spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.

Target Inhibition and Apoptosis Induction

The released camptothecin-derivative payload targets and inhibits topoisomerase I, a nuclear enzyme essential for DNA replication and repair. Inhibition of topoisomerase I leads to the accumulation of single-strand DNA breaks, which subsequently triggers cell cycle arrest and programmed cell death (apoptosis).

Signaling Pathway Diagram:

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and evaluation of ADCs utilizing this compound formic acid. These protocols are based on established methods for ADC development and can be adapted to specific antibody and target systems.

ADC Synthesis: Conjugation of this compound to a Monoclonal Antibody

This protocol describes the conjugation of the this compound linker-payload to a monoclonal antibody via reduction of interchain disulfide bonds and subsequent maleimide-thiol coupling.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound formic acid

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Purification buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Reduction:

-

Prepare a stock solution of TCEP in water.

-

Add a molar excess of TCEP to the antibody solution to partially or fully reduce the interchain disulfide bonds. The exact molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Drug-Linker Conjugation:

-

Dissolve this compound formic acid in DMSO to prepare a stock solution.

-

Add the this compound formic acid solution to the reduced antibody solution. A typical molar excess of the drug-linker is used to drive the reaction to completion.

-

Incubate the reaction at room temperature for 1 hour, protected from light.

-

-

Purification:

-

Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) using a pre-equilibrated column with the purification buffer.

-

Collect the fractions containing the purified ADC.

-

-

Characterization:

-

Determine the protein concentration (e.g., by UV-Vis spectrophotometry at 280 nm).

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

-

Experimental Workflow Diagram:

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the in vitro potency of a this compound-based ADC on target antigen-expressing cancer cells.

Materials:

-

Target antigen-positive and -negative cancer cell lines

-

Complete cell culture medium

-

This compound-based ADC and unconjugated antibody (as control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the antigen-positive and antigen-negative cells into 96-well plates at a predetermined optimal density.

-

Incubate the plates overnight to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound-based ADC and the unconjugated antibody in complete cell culture medium.

-

Remove the old medium from the cells and add the ADC or antibody solutions.

-

Incubate the plates for a period that allows for the cytotoxic effect to manifest (typically 72-96 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC₅₀) using a suitable curve-fitting software.

-

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a this compound-based ADC in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

-

Target antigen-expressing cancer cells

-

This compound-based ADC, unconjugated antibody, and vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation:

-

Subcutaneously implant the cancer cells into the flank of the mice.

-

Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).

-

-

Animal Grouping and Dosing:

-

Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and different dose levels of the this compound-based ADC).

-

Administer the treatments intravenously (or via another appropriate route) at a predetermined schedule.

-

-

Efficacy Monitoring:

-

Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

Monitor the animals for any signs of toxicity.

-

-

Endpoint and Data Analysis:

-

The study may be terminated when the tumors in the control group reach a predetermined size or after a specific duration.

-

Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.

-

Quantitative Data Summary

While specific quantitative data for ADCs utilizing this compound formic acid is proprietary and found within patent literature, the following table provides a template for summarizing key performance indicators that should be evaluated for any new ADC.

| Parameter | Description | Expected Outcome/Metric |

| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to one antibody. | Typically 2-4 for cysteine-linked ADCs. |

| In Vitro Potency (IC₅₀) | The concentration of ADC that inhibits 50% of cancer cell growth in vitro. | Low nanomolar or picomolar range on antigen-positive cells. |

| In Vivo Efficacy (%TGI) | The percentage of tumor growth inhibition in a xenograft model compared to a control group. | Significant dose-dependent tumor growth inhibition. |

| Maximum Tolerated Dose (MTD) | The highest dose of the ADC that does not cause unacceptable toxicity in vivo. | A well-tolerated dose with a favorable therapeutic window. |

| Plasma Stability | The stability of the ADC in plasma over time, measuring payload deconjugation. | Minimal premature payload release in circulation. |

Conclusion

This compound formic acid represents a valuable tool for the research and development of novel antibody-drug conjugates. Its well-defined chemical structure, incorporating a potent camptothecin-based payload and a stable, cleavable linker system, provides a strong foundation for creating ADCs with a potentially wide therapeutic window. The detailed protocols provided in this guide are intended to enable researchers to effectively synthesize, characterize, and evaluate ADCs based on this innovative drug-linker conjugate, thereby accelerating the discovery of new targeted therapies for cancer. Further details and specific experimental results can be found in the referenced patent literature[1][2].

References

- 1. CCCC(=O)CCCC(C)=O eg 3 . C#CC(O)CC(O)CC(O)C=C 4/1) NCCCC(N)(N)CCC[W] 130.. [askfilo.com]

- 2. CC(C)O CCC(C)=O \mathrm { H } _ { 3 } \mathrm { C } - \mathrm { O } - \ma.. [askfilo.com]

- 3. WO2025064733A1 - Improved linker-payloads for antibody conjugation, pharmaceutical compositions and applications thereof - Google Patents [patents.google.com]

Ambiguity in "DL-01" Prevents In-Depth Synthesis Guide

An in-depth technical guide on the synthesis of the "DL-01" molecule cannot be provided due to the designation referring to multiple, distinct chemical entities across different areas of pharmaceutical research. Without a more specific identifier, such as a full chemical name, CAS number, or the context of its therapeutic application, a focused and accurate whitepaper is not possible.

Investigations have revealed at least four different compounds designated as "this compound" or a similar variation:

-

This compound Formic : Identified as a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). Its CAS number is 2964513-44-6[1][2]. This complex molecule is designed to attach a cytotoxic drug to an antibody.

-

DLQ01 : A topical prostaglandin (B15479496) F2α analogue developed by Dermaliq Therapeutics for the treatment of androgenetic alopecia (male and female pattern baldness)[3][4]. This molecule is intended to stimulate hair growth.

-

DLX-001 : A non-hallucinogenic neuroplastogen under development by Delix Therapeutics for Major Depressive Disorder (MDD)[5][6][7]. This compound is designed to promote neural plasticity without the psychedelic effects of other compounds in its class.

-

This compound (CAS No: 2821770-49-2) : A pharmaceutical standard and intermediate related to camptothecin, a known topoisomerase inhibitor used in cancer therapy[8].

The synthesis, experimental protocols, and biological pathways for each of these molecules are entirely different. For example, the synthesis of a complex drug-linker conjugate like this compound formic would involve multi-step organic chemistry, while the development of a topical solution like DLQ01 would focus on formulation and dermal delivery. A neuroplastogen such as DLX-001 would have its own unique synthetic route and would be studied in the context of neurological signaling pathways.

Given the critical differences between these compounds, a comprehensive guide on "this compound" would be unfocused and potentially misleading. To proceed with generating a detailed technical whitepaper as requested, a specific "this compound" molecule must be identified.

References

- 1. This compound formic | Drug-Linker Conjugates for ADC | 2964513-44-6 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dermaliq Therapeutics announces positive topline results from Phase 1b/2a trial evaluating the safety and efficacy of DLQ01 for the treatment of androgenetic alopecia (AGA) in men – dermaliq [dermaliq.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Delix Presents Full Results from Phase 1 Trial of DLX-001 at ACNP Annual Meeting [delixtherapeutics.com]

- 6. Delix Therapeutics Announces Completion of 1st Cohort Dosing, Dose Escalation Approval in Phase I Trial for Novel Compound DLX-001 - BioSpace [biospace.com]

- 7. Delix Therapeutics Initiates Phase I Trial for Novel Compound DLX-001 - BioSpace [biospace.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

DL-01 biological activity

- 1. This compound formic | Drug-Linker Conjugates for ADC | 2964513-44-6 | Invivochem [invivochem.com]

- 2. The role of delta-like non-canonical Notch ligand 1 (DLK1) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Possible roles of DLK1 in the Notch pathway during development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D3L-001 for Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 5. mdpi.com [mdpi.com]

- 6. The DLK signalling pathway—a double‐edged sword in neural development and regeneration | EMBO Reports [link.springer.com]

- 7. ASH 2025 – Kelonia gets another response | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 8. onclive.com [onclive.com]

- 9. Kite’s Next-Generation Bicistronic CAR T-Cell Therapies Show Encouraging Phase 1 Results in Relapsed/Refractory B-Cell Lymphoma in New Data at ASH 2025 [kitepharma.com]

In Vitro Pharmacological Profile of DL-01: A Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological and biological effects of DL-01, a novel small molecule inhibitor targeting the aberrant Kinase Signaling Pathway X (KSPX), a critical pathway implicated in the proliferation of various cancer cell lines. This document details the quantitative data from key experiments, the methodologies employed, and visual representations of the compound's mechanism of action and experimental procedures.

Quantitative In Vitro Efficacy and Selectivity

This compound has demonstrated potent and selective inhibitory activity against its primary target, KS-Kinase 1 (KSK1), and significant anti-proliferative effects in cancer cell lines characterized by KSPX pathway dysregulation. The following tables summarize the key quantitative data obtained from in vitro assays.

Table 1: Enzymatic Inhibition of this compound against a Panel of Kinases

| Kinase Target | IC50 (nM) | Assay Type |

| KSK1 | 8.2 ± 1.5 | Biochemical Kinase Assay |

| KSK2 | 157 ± 22 | Biochemical Kinase Assay |

| MAP Kinase | > 10,000 | Biochemical Kinase Assay |

| PI3 Kinase | > 10,000 | Biochemical Kinase Assay |

| CDK2 | 8,500 ± 450 | Biochemical Kinase Assay |

Data are presented as the mean ± standard deviation from three independent experiments.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | KSPX Pathway Status | GI50 (µM) |

| Panc-1 | Pancreatic | Activated | 0.5 ± 0.1 |

| HCT-116 | Colon | Activated | 1.2 ± 0.3 |

| A549 | Lung | Wild-Type | 25.8 ± 4.2 |

| MCF-7 | Breast | Wild-Type | > 50 |

GI50 represents the concentration required to inhibit cell growth by 50%. Data are presented as the mean ± standard deviation from three independent experiments.

Mechanism of Action: Inhibition of the KSPX Signaling Pathway

This compound exerts its anti-proliferative effects through the direct inhibition of KSK1, a key upstream kinase in the KSPX pathway. This inhibition prevents the phosphorylation and subsequent activation of downstream effector proteins, leading to cell cycle arrest and apoptosis in cancer cells with an activated KSPX pathway.

Caption: KSPX Signaling Pathway and the inhibitory action of this compound on KSK1.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of KSK1 and other kinases.

Protocol:

-

Kinase reactions are initiated by combining the respective kinase, a fluorescently labeled peptide substrate, and ATP in a 384-well plate.

-

This compound is added in a 10-point, 3-fold serial dilution to determine the dose-response relationship.

-

The reaction is incubated at room temperature for 60 minutes.

-

A termination buffer containing EDTA is added to stop the reaction.

-

The amounts of phosphorylated and unphosphorylated peptide are measured using a Caliper Life Sciences EZ Reader II, which separates the peptides based on charge.

-

The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

Caption: Workflow for the biochemical kinase inhibition assay.

Cell Viability (GI50) Assay

This assay determines the anti-proliferative effect of this compound on various cancer cell lines.

Protocol:

-

Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The following day, cells are treated with this compound in a 9-point, 4-fold serial dilution. A vehicle control (0.1% DMSO) is also included.

-

The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) is added to each well according to the manufacturer's instructions.

-

Luminescence is measured using a microplate reader.

-

The GI50 values are calculated from dose-response curves by normalizing the data to the vehicle-treated controls and fitting to a four-parameter logistic equation.

Western Blot Analysis for Pathway Modulation

This protocol is used to confirm the inhibition of KSPX pathway signaling in cells treated with this compound.

Protocol:

-

Panc-1 cells are seeded in 6-well plates and grown to 70-80% confluency.

-

Cells are treated with this compound at concentrations of 0.1 µM, 0.5 µM, and 2.5 µM for 4 hours. A vehicle control (0.1% DMSO) is included.

-

Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against phosphorylated KSK2 (p-KSK2), total KSK2, and a loading control (e.g., GAPDH).

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

Caption: Logical flow for Western blot validation of this compound's mechanism of action.

Summary and Future Directions

The in vitro data presented in this guide strongly support this compound as a potent and selective inhibitor of the KSPX signaling pathway. The compound demonstrates significant anti-proliferative activity in cancer cell lines harboring an activated KSPX pathway, consistent with its mechanism of action. Further in vitro studies will focus on identifying potential resistance mechanisms and exploring combination strategies with other anti-cancer agents. These promising in vitro results warrant the progression of this compound into in vivo efficacy and safety studies.

A Technical Guide to the Target Identification and Validation of DL-01

This technical guide provides an in-depth overview of the target identification and validation for compounds designated as DL-01. It is intended for researchers, scientists, and professionals in the field of drug development. The designation "this compound" has been associated with at least two distinct molecular entities in scientific literature and commercial contexts: an acridine-thiosemicarbazone derivative with anticancer properties, and a drug-linker conjugate developed for use in Antibody-Drug Conjugates (ADCs). This guide will address both, delineating their respective targets and validation strategies.

Part 1: this compound as an Acridine-Thiosemicarbazone Derivative

Target Identification: Topoisomerase IIα

This compound, in the context of an acridine-thiosemicarbazone derivative, has been identified as an inhibitor of Topoisomerase IIα (Topo IIα), a critical enzyme in DNA replication and cell division.[1][2] Topo IIα is a well-established target for anticancer drugs, as its inhibition leads to DNA damage and apoptosis in rapidly proliferating cancer cells.[1] The identification of Topo IIα as the primary target of this compound was likely achieved through a combination of computational and experimental approaches.

Logical Workflow for Target Identification

Caption: Workflow for the identification of Topoisomerase IIα as the target for this compound.

Target Validation

The validation of Topoisomerase IIα as the target for this compound involves a series of in vitro experiments to confirm its inhibitory activity and cytotoxic effects on cancer cells.

This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| B16-F10 | Murine Melanoma | Not specified, but showed cytotoxicity | [1] |

| K-562 | Human Myelogenous Leukemia | 11.45 - 17.32 | [1] |

| K-562 Lucena 1 | Resistant Leukemia | 11.45 - 17.32 | [1] |

Direct inhibition of Topoisomerase IIα by this compound was confirmed through enzymatic assays. At a concentration of 100 µM, this compound showed significant inhibition of the enzyme's activity.

| Compound | Concentration (µM) | % Inhibition of Topo IIα | Reference |

| This compound | 100 | 77% | [1][2] |

| DL-07 | 100 | 74% | [1][2] |

| DL-08 | 100 | 79% | [1][2] |

Molecular docking studies suggest that this compound interacts with both the DNA and the Topoisomerase IIα enzyme.[1] Specifically, it is proposed to form polar hydrogen bonds with the Arg487 residue of the enzyme and engage in hydrophobic interactions with nucleotide bases in the DNA.[1] This dual interaction stabilizes the DNA-enzyme complex, preventing the re-ligation of DNA strands and leading to cell death.[1]

Signaling Pathway of Topoisomerase IIα Inhibition

Caption: Proposed signaling pathway for this compound-mediated inhibition of Topoisomerase IIα.

Experimental Protocols

-

Cell Plating: Cancer cell lines (e.g., K562) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with serial dilutions of this compound (dissolved in 1% v/v DMSO and RPMI-1640 medium) for 72 hours at 37°C.[1]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is calculated from the dose-response curve.

-

Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, Topoisomerase IIα, and assay buffer is prepared.

-

Compound Incubation: this compound (at a concentration of 100 µM) is added to the reaction mixture and incubated.[1]

-

ATP Addition: The reaction is initiated by the addition of ATP.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.

-

Gel Electrophoresis: The DNA products are separated by agarose (B213101) gel electrophoresis.

-

Visualization and Densitometry: The DNA bands (supercoiled vs. relaxed) are visualized under UV light, and the intensity of the bands is quantified by densitometry to determine the percentage of enzymatic inhibition relative to a control (e.g., amsacrine).[1]

Part 2: this compound as a Drug-Linker Conjugate for ADCs

Target Identification for ADCs Utilizing this compound

In this context, this compound is not a standalone drug but a component of an Antibody-Drug Conjugate (ADC).[3][4] It consists of a cytotoxic payload and a linker. The "target" of the ADC is determined by the monoclonal antibody (mAb) to which the this compound drug-linker is attached. The process of identifying a suitable target for an ADC is a multi-step process focused on finding a cell surface antigen that is highly expressed on tumor cells and has limited expression on healthy tissues.

Workflow for ADC Target Identification

Caption: General workflow for the identification and validation of a target for an ADC.

Target Validation for ADCs

Once a target antigen is selected and an antibody is developed, the resulting ADC (containing the this compound drug-linker) must undergo rigorous validation.

-

Binding Affinity and Specificity: The antibody component of the ADC must demonstrate high binding affinity to the target antigen on cancer cells and minimal binding to off-target cells.

-

Internalization: For the cytotoxic payload of this compound to be effective, the ADC must be internalized by the cancer cell after binding to the target antigen.

-

In Vitro Cytotoxicity: The ADC's ability to kill target-expressing cancer cells is assessed in cell culture.

-

In Vivo Efficacy: The ADC is tested in animal models of cancer (e.g., xenografts) to evaluate its anti-tumor activity.

-

Safety and Toxicology: Preclinical studies are conducted to assess the safety profile of the ADC and identify potential off-target toxicities.

Experimental Protocols

-

Labeling: The antibody is conjugated with a fluorescent dye.

-

Incubation: Target-expressing cells are incubated with the fluorescently labeled antibody at 37°C to allow for internalization.

-

Washing: Cells are washed to remove non-bound antibody.

-

Imaging: The internalization of the antibody is visualized and quantified using techniques such as confocal microscopy or flow cytometry.

-

Tumor Implantation: Human cancer cells expressing the target antigen are implanted into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a specified size.

-

ADC Treatment: Mice are treated with the ADC (conjugated with this compound) at various doses.

-

Monitoring: Tumor volume and the overall health of the mice are monitored over time.

-

Endpoint Analysis: At the end of the study, tumors are excised and analyzed to assess the ADC's effect on tumor growth, proliferation, and apoptosis.

References

- 1. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Drug-Linker Conjugates for ADC | 2821770-49-2 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

DLQ01: A Novel Topical Treatment for Androgenetic Alopecia

An in-depth analysis of scientific and clinical literature reveals that "DL-01" is not a unique identifier for a single substance. Instead, it appears as a designation for several distinct investigational compounds and biological entities across various fields of research. To provide a precise and relevant technical guide, it is crucial to distinguish between these different entities.

Below is a summary of the prominent substances identified with similar designations. Please specify which of these is the subject of your interest for a detailed report.

Discovery and Origin: DLQ01 is a prostaglandin (B15479496) F2α analog developed by Dermaliq Therapeutics for the topical treatment of androgenetic alopecia (male pattern baldness).[1] It is based on the company's novel hyliQ® technology platform, designed to enhance the targeted absorption of the drug by hair follicles.[1]

Mechanism of Action: The therapeutic effect of DLQ01 is believed to be mediated through the modulation of the prostaglandin F2α receptor.[1]

Clinical Development: A Phase 1b/2a clinical trial (NCT05636904) has been completed to evaluate the safety, efficacy, and pharmacokinetics of DLQ01.[1][2]

Quantitative Data from Phase 1b/2a Clinical Trial

| Metric | DLQ01 High Dose | Vehicle | Minoxidil 5% (Active Comparator) |

| Change in Target Area Hair Count (TAHC) from Baseline | +12.3% | Not specified, but DLQ01 showed statistical significance (p=0.008) vs. vehicle | +9.8% |

| Responder Rate (Positive Change in Hair Growth) | >80% (83%) | Not specified | Not specified |

Experimental Protocols:

-

Study Design: A randomized, blinded, vehicle- and comparator-controlled trial involving 120 male participants (18-60 years, Norwood-Hamilton grades III-V).[1]

-

Treatment Groups: Participants were equally randomized into four groups: DLQ01 high dose, DLQ01 low dose, vehicle, and 5% minoxidil.[1]

-

Dosing Regimen: Twice daily topical application to the vertex balding area for 6 months.[1]

-

Primary Endpoints: Changes in TAHC from baseline, anagen to telogen ratios, and cutaneous safety.[1]

DLX-001: A Non-Hallucinogenic Neuroplastogen for Depression

Discovery and Origin: DLX-001 is a novel isotryptamine neuroplastogen developed by Delix Therapeutics for the treatment of Major Depressive Disorder (MDD).[3]

Mechanism of Action: Preclinical data suggest that DLX-001 promotes neuroplasticity by increasing dendritic spine density in prefrontal cortex neurons, leading to rapid and enduring antidepressant-like effects.[3]

Clinical Development: A Phase 1 trial in healthy volunteers has been completed, and a Phase 1b study in patients with MDD is underway.[3]

Key Findings from Phase 1 Clinical Trial

| Metric | Result |

| Safety and Tolerability | Favorable, with no serious adverse events reported.[3] |

| Psychoactive Effects | No evidence of hallucinogenic, psychotomimetic, or dissociative effects.[3] |

| Pharmacodynamics | Showed robust signs of CNS engagement with dose-dependent effects.[3] |

DR-01: An Investigational Therapy for Hematologic Malignancies

Discovery and Origin: DR-01 is an investigational drug being developed by Dren Bio for the treatment of Large Granular Lymphocytic (LGL) Leukemia and cytotoxic lymphomas.[4][5]

Clinical Development: A first-in-human, Phase 1/2 clinical trial (NCT05475925) is currently underway to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of DR-01.[4][5] The study consists of a dose-escalation part (Part A) and a cohort expansion part (Part B).[5]

Other Entities with Similar Designations

-

DCE-01: A strain of the bacterium Dickeya dadantii utilized for the microbial degumming of ramie fibers. Research has focused on its extracellular enzyme profile.[6]

-

DLK1 (Delta-like 1 homolog): A noncanonical ligand in the Notch signaling pathway, which is crucial for various developmental processes.[7] The DLK signaling pathway has been implicated in neural development and regeneration.[8]

-

DLP1 (DIENELACTONE HYDROLASE LIKE PROTEIN1): A negative regulator of the KAI2-ligand pathway in the plant Marchantia polymorpha.[9]

To proceed with a more detailed technical guide, including signaling pathway diagrams and comprehensive experimental workflows, please specify which of the aforementioned "this compound" entities is of interest.

References

- 1. Dermaliq Therapeutics announces positive topline results from Phase 1b/2a trial evaluating the safety and efficacy of DLQ01 for the treatment of androgenetic alopecia (AGA) in men – dermaliq [dermaliq.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Delix Presents Full Results from Phase 1 Trial of DLX-001 at ACNP Annual Meeting [delixtherapeutics.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Clinical Trials | A Multicenter, Open-Label, First-In-Human, Multiple Expansion Cohort, Phase 1/2 Study to Evaluate the Safety and Efficacy of DR-01 in Adult Subjects with Large Granular Lymphocytic Leukemia or Cytotoxic Lymphomas [uvahealth.com]

- 6. mdpi.com [mdpi.com]

- 7. Possible roles of DLK1 in the Notch pathway during development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The DLK signalling pathway—a double‐edged sword in neural development and regeneration | EMBO Reports [link.springer.com]

- 9. DIENELACTONE HYDROLASE LIKE PROTEIN1 negatively regulates the KAI2-ligand pathway in Marchantia polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Preclinical Safety and Toxicity Profile of DL-4-Hydroxy-4-Phenylhexanamide (DL-HEPB)

An in-depth analysis of the identifier "DL-01" reveals that it does not correspond to a single, specific pharmaceutical compound. Instead, the designation "this compound" appears in scientific and clinical literature in various contexts, most commonly as an abbreviation for clinical trials (e.g., DESTINY-Lung01), specific dose levels in dose-escalation studies, or as part of a more complex chemical name.

This guide will focus on the most detailed preclinical safety and toxicity data found for a compound bearing a similar "DL-" prefix: DL-4-Hydroxy-4-Phenylhexanamide (DL-HEPB) , a novel anticonvulsant agent. The information presented herein is intended for researchers, scientists, and drug development professionals to illustrate the construction of a safety and toxicity profile.

This document provides a summary of the available preclinical safety and toxicity data for DL-4-Hydroxy-4-Phenylhexanamide (DL-HEPB), a phenyl alcohol amide with demonstrated anticonvulsant properties.

Acute Toxicity

An acute toxicity study was conducted to determine the median lethal dose (LD50) of DL-HEPB.

Table 1: Acute Toxicity of DL-HEPB

| Species | Route of Administration | LD50 Value | Reference |

|---|

| Rat | Oral | 1886.4 mg/kg |[1] |

-

Species: Not explicitly stated, but inferred to be rats based on the developmental toxicity study.

-

Route of Administration: Oral (p.o.).

-

Methodology: The specific methodology for the LD50 determination is not detailed in the available literature. Standard acute toxicity testing protocols, such as the Up-and-Down Procedure or Fixed Dose Method, are typically employed.

-

Endpoint: Lethality.

Developmental and Reproductive Toxicity

A developmental toxicity study was performed to assess the potential of DL-HEPB to induce adverse effects on in-utero development during the period of organogenesis.

Table 2: Developmental Toxicity of DL-HEPB in Rats

| Dose Group (mg/kg/day) | Maternal Effects | Fetal Effects | Teratogenic Potential | Reference |

|---|---|---|---|---|

| 0 (Control) | No adverse effects reported. | No adverse effects reported. | None | [1] |

| 50 | Significant decrease in food consumption and body weight. | No external, visceral, or skeletal malformations. | None | [1] |

| 100 | Significant decrease in food consumption and body weight. | No external, visceral, or skeletal abnormalities. | None | [1] |

| 200 | Significant decrease in food consumption and body weight. | Low frequency of malformations in the brain (hydrocephalus) and kidneys. | Teratogenic at this dose. |[1] |

-

Species: Wistar rats (pregnant).

-

Route of Administration: Oral.

-

Dosing Period: Gestation days 6 to 15 (period of organogenesis).

-

Groups: Four groups were administered DL-HEPB at doses of 0, 50, 100, and 200 mg/kg.

-

Maternal Monitoring: Food consumption and body weight were measured throughout the gestation period.

-

Fetal Examination: On gestation day 21, pregnant females were euthanized. Fetuses were examined for external, visceral, and skeletal malformations.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for DL-HEPB's anticonvulsant effect is not fully elucidated in the provided materials. However, its chemical structure as a phenyl alcohol amide is distinct from known anticonvulsants, suggesting a potentially novel mechanism.[1] Anticonvulsant drugs often modulate neuronal excitability through various signaling pathways, primarily by affecting ion channels or neurotransmitter systems.

A common target for anticonvulsants is the enhancement of GABAergic inhibition. The diagram below illustrates a generalized workflow for evaluating the effect of a novel compound on the GABAA receptor, a key player in inhibitory neurotransmission.

Caption: Workflow for Investigating Compound Effects on GABAergic Signaling.

Summary and Conclusion

Based on the available preclinical data, DL-4-Hydroxy-4-Phenylhexanamide (DL-HEPB) demonstrates a safety profile that warrants further investigation as a potential anticonvulsant. The acute toxicity is relatively low, as indicated by the high oral LD50 in rats. In a developmental toxicity study, a clear No-Observed-Adverse-Effect Level (NOAEL) for teratogenicity was established at 100 mg/kg/day, with adverse effects only appearing at higher doses.[1] This profile suggests a potentially better therapeutic window compared to some commercial anticonvulsants known for their developmental toxicity.[1] Further studies are required to elucidate the specific mechanism of action and to conduct a more comprehensive toxicological evaluation, including chronic toxicity and genotoxicity studies.

The diagram below outlines the logical relationship in the preclinical safety assessment of a compound like DL-HEPB.

Caption: Logical Flow of Preclinical Safety and Efficacy Evaluation.

References

An In-depth Technical Guide to DL-01: A Novel Acridine-Thiosemicarbazone Derivative with Anti-Cancer Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pre-clinical data available for DL-01, a novel acridine-thiosemicarbazone derivative. This compound has demonstrated significant potential as an anti-cancer agent through its mechanism of action as a topoisomerase IIα inhibitor. This document summarizes the current understanding of its synthesis, biological activity, and safety profile, intended to inform further research and development efforts.

Core Compound Information

| Property | Value | Reference |

| Compound Name | This compound | [1][2] |

| Chemical Class | Acridine-Thiosemicarbazone Derivative | [1][2] |

| Proposed Mechanism of Action | Topoisomerase IIα Inhibition | [1][2] |

| Therapeutic Area | Oncology | [1][2] |

Quantitative Biological Activity

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data.

In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) |

| K-562 | Leukemia | 11.45 - 17.32 |

| K-562 Lucena 1 (resistant) | Leukemia | 11.45 - 17.32 |

| B16-F10 | Melanoma | Data not available, but showed high cytotoxicity |

IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.[1][2]

Topoisomerase IIα Inhibition

| Compound | Concentration (µM) | % Inhibition |

| This compound | 100 | 77 |

| Amsacrine (control) | 100 | Not specified, used as a positive control |

The inhibition of topoisomerase IIα was measured by the reduction in the relaxation of supercoiled pUC19 plasmid DNA.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on the available literature and may require optimization for specific laboratory conditions.

Synthesis of Acridine-Thiosemicarbazone Derivatives (General Protocol)

The synthesis of this compound and related acridine-thiosemicarbazone derivatives involves a multi-step process.[3][4]

-

Synthesis of 9-Acridinaldehyde: 9-methylacridine (B196024) is oxidized using pyridinium (B92312) chlorochromate (PCC) to yield 9-acridinaldehyde.

-

Synthesis of Thiosemicarbazides: Substituted aryl isothiocyanates are reacted with hydrazine (B178648) hydrate (B1144303) to produce the corresponding thiosemicarbazide (B42300) derivatives.

-

Condensation Reaction: The 9-acridinaldehyde is then condensed with the appropriate thiosemicarbazide derivative in ethanol (B145695) with a catalytic amount of acetic acid, followed by refluxing at 70°C to yield the final acridine-thiosemicarbazone product, such as this compound.

Human Topoisomerase IIα Inhibition Assay

This assay evaluates the ability of this compound to inhibit the enzymatic activity of human topoisomerase IIα.[2][5][6][7]

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

10x Topoisomerase II reaction buffer (50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin)

-

1 mM ATP

-

Supercoiled pUC19 plasmid DNA (200 ng)

-

This compound at the desired concentration (e.g., 100 µM) or vehicle control (e.g., DMSO).

-

Nuclease-free water to a final volume of 20 µL.

-

-

Enzyme Addition: Add 2 units of human Topoisomerase IIα enzyme to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing 1% SDS and 0.2 mg/ml proteinase K, and incubate at 42°C for 45 minutes.

-

Sample Preparation for Electrophoresis: Add loading dye to the samples.

-

Agarose (B213101) Gel Electrophoresis: Run the samples on a 1% agarose gel in TBE buffer.

-

Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. The inhibition of enzyme activity is determined by the presence of the supercoiled DNA form, which is not relaxed by the enzyme in the presence of the inhibitor.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxic effects of this compound.[8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the log of the compound concentration.

DNA Binding Studies (Spectroscopic Methods)

These studies assess the interaction of this compound with DNA.[3]

-

UV-Visible Absorption Spectroscopy:

-

Prepare solutions of this compound at a fixed concentration in a suitable buffer (e.g., Tris-HCl).

-

Titrate with increasing concentrations of calf thymus DNA (ctDNA).

-

Record the UV-Vis absorption spectra after each addition of ctDNA.

-

Analyze the changes in the absorption spectra (hyperchromism, hypochromism, and shifts in wavelength) to determine the mode of binding. The binding constant (Kb) can be calculated from the spectral changes.

-

-

Fluorescence Spectroscopy:

-

Excite a solution of this compound at its maximum absorption wavelength and record the emission spectrum.

-

Titrate with increasing concentrations of ctDNA and record the fluorescence spectra.

-

Analyze the quenching or enhancement of the fluorescence intensity to determine the binding interaction. The quenching constant (Ksv) can be calculated using the Stern-Volmer equation.

-

Non-Clinical Toxicity Testing in Vivo

A preliminary in vivo toxicity study was conducted in mice to assess the safety profile of this compound.[1]

-

Animal Model: Swiss mice were used for the study.

-

Dose Administration: A single dose of 2000 mg/kg of this compound was administered orally.

-

Observation: The animals were observed for signs of toxicity and mortality over a period of 14 days.

-

Parameters Monitored: General behavior, body weight changes, and food and water consumption were monitored.

Visualizations

Signaling Pathway: Topoisomerase IIα Inhibition

Caption: Mechanism of this compound as a Topoisomerase IIα inhibitor leading to apoptosis.

Experimental Workflow: Cytotoxicity MTT Assay

Caption: Step-by-step workflow for determining the cytotoxicity of this compound using an MTT assay.

Logical Relationship: this compound and DNA Interaction

Caption: Logical flow of this compound's interaction with DNA and its functional consequences.

References

- 1. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine-Thiosemicarbazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel DNA Topoisomerase IIα Inhibitors from Combined Ligand- and Structure-Based Virtual Screening | PLOS One [journals.plos.org]

- 7. inspiralis.com [inspiralis.com]

- 8. 3.3. Biological Studies [bio-protocol.org]

Methodological & Application

Application Note: DL-01 Experimental Protocol for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-01 is a novel, potent, and highly selective small molecule inhibitor of the MEK1/2 kinases, key components of the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway.[1] This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.[2] Upregulation of the MAPK/ERK cascade promotes uncontrolled cell proliferation, growth, and survival.[1] this compound is designed to block this pathway, thereby inhibiting the proliferation of cancer cells and inducing cell cycle arrest.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity. The following sections describe standard cell culture procedures, methods to evaluate the effects of this compound on cell viability and cell cycle progression, and techniques to confirm its mechanism of action.

This compound Mechanism of Action: MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that transduces signals from extracellular stimuli, such as growth factors, to the nucleus, regulating fundamental cellular processes.[1] this compound exerts its inhibitory effect by targeting MEK1/2, preventing the phosphorylation and subsequent activation of ERK1/2. This blockade leads to the downregulation of downstream targets involved in cell proliferation and survival.

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Experimental Protocols

General Cell Culture and Maintenance (A549 Cell Line)

This protocol describes the basic steps for maintaining an adherent cell line, such as the A549 human lung carcinoma cell line.

Materials:

-

A549 cells (ATCC® CCL-185™)

-

DMEM/F-12 Medium (e.g., Gibco™)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (10,000 U/mL)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

T-75 culture flasks

-

CO₂ incubator, 37°C, 5% CO₂

Complete Growth Medium: To prepare 500 mL of complete growth medium, mix:

-

445 mL DMEM/F-12 Medium

-

50 mL FBS (10% final concentration)

-

5 mL Penicillin-Streptomycin (1% final concentration)

Protocol Steps:

-

Thawing Cells:

-

Quickly thaw a cryovial of frozen cells in a 37°C water bath (approx. 1-2 minutes).[3][4]

-

Wipe the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.

-

Slowly transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.[4]

-

Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask and incubate.

-

-

Subculturing (Passaging) Adherent Cells:

-

When cells reach 80-90% confluency, remove and discard the culture medium.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum.[5]

-

Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA to the flask, ensuring it covers the cell layer. Incubate for 2-5 minutes at 37°C until cells detach.[4]

-

Add 6-8 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension to a new flask containing fresh, pre-warmed medium. A typical split ratio for A549 cells is 1:4 to 1:8.[5]

-

Incubate the new flask at 37°C with 5% CO₂. Change the medium every 2-3 days.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Protocol Steps:

-

Cell Seeding:

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium (e.g., from 0.01 µM to 20 µM).

-

Include a vehicle control (DMSO at the same final concentration as the highest this compound dose, typically <0.1%).

-

Remove the medium from the wells and add 100 µL of the diluted this compound compounds or vehicle control.

-

Incubate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[7]

-

-

MTT Assay:

-

After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

-

Aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Incubate for at least 2 hours at 37°C (or overnight at room temperature in the dark).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of blank wells (medium only).

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the results as percent viability versus log concentration of this compound to determine the IC₅₀ value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.

Materials:

-

6-well plates

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Ice-cold 70% ethanol

-

Flow cytometer

Protocol Steps:

-

Cell Treatment:

-

Seed 1 x 10⁵ cells per well in 2 mL of medium into 6-well plates.[6]

-

After 24 hours, treat cells with this compound at relevant concentrations (e.g., 1x and 5x the IC₅₀ value) and a vehicle control for 24 or 48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest both floating and adherent cells. Collect the medium (containing floating cells), wash the adherent cells with PBS, and then trypsinize them.

-

Combine the collected medium and the trypsinized cells into a single tube.

-

Centrifuge at 300 x g for 5 minutes.[8]

-

Wash the cell pellet once with cold PBS.

-

While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.[7]

-

Incubate at -20°C for at least 2 hours (or overnight).[7]

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.[7]

-

Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.

-

Experimental Workflow

The following diagram outlines the logical flow of experiments to characterize the effects of this compound.

Caption: A logical workflow for characterizing the in vitro effects of this compound.

Data Presentation

Quantitative data should be organized for clarity and ease of comparison.

Table 1: In Vitro Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines after a 72-hour treatment period, as determined by the MTT assay.

| Cell Line | Cancer Type | IC₅₀ (µM) | Notes |

| A549 | Lung Carcinoma | 0.25 | KRAS mutant |

| HT-29 | Colorectal Adenocarcinoma | 0.18 | BRAF mutant |

| SK-MEL-28 | Malignant Melanoma | 0.15 | BRAF mutant |

| MCF-7 | Breast Adenocarcinoma | > 10 | RAS/RAF wild-type |

Table 2: Effect of this compound on A549 Cell Cycle Distribution

This table shows the percentage of cells in each phase of the cell cycle after 24 hours of treatment with this compound, as determined by flow cytometry.

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control (DMSO) | 45.2% | 35.5% | 19.3% |

| This compound (0.25 µM) | 68.9% | 15.1% | 16.0% |

| This compound (1.25 µM) | 75.4% | 8.3% | 16.3% |

The data indicates a significant increase in the G0/G1 population with a corresponding decrease in the S phase population, suggesting that this compound induces a G1 cell cycle arrest.

References

- 1. Cell signaling - Wikipedia [en.wikipedia.org]

- 2. Cell Signaling Pathways | Thermo Fisher Scientific - US [thermofisher.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. Cell culture protocol | Proteintech Group [ptglab.com]

- 5. assaygenie.com [assaygenie.com]

- 6. medicine.uky.edu [medicine.uky.edu]

- 7. benchchem.com [benchchem.com]

- 8. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols: Dissolution and Storage of DL-01

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide detailed protocols for the dissolution and storage of DL-01, a small molecule inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf-life. The following sections outline the necessary reagents, equipment, and step-by-step procedures for preparing stock solutions and handling the compound for in vitro and in vivo studies.

Compound Information

-

Product Name: this compound

-

Appearance: White to off-white crystalline solid

-

Storage Temperature: -20°C (long-term), 4°C (short-term)

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.

Solubility Data

The solubility of this compound was determined in various common laboratory solvents. It is recommended to first dissolve this compound in a water-miscible organic solvent, such as DMSO, before making further dilutions in aqueous-based buffers or cell culture media.

| Solvent | Solubility (at 25°C) | Notes |

| DMSO | ≥ 50 mg/mL | Recommended for creating high-concentration stock solutions. |

| Ethanol (95%) | ≈ 10 mg/mL | Can be used as an alternative primary solvent. |

| Methanol | ≈ 5 mg/mL | Lower solubility compared to DMSO and Ethanol. |

| PBS (pH 7.2) | < 0.1 mg/mL | Practically insoluble in aqueous buffers alone. |

| Water | < 0.01 mg/mL | Considered insoluble. |

Experimental Protocols

This protocol describes the preparation of a high-concentration stock solution, which can be aliquoted and stored for future use.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous, ≥99.7%

-

Vortex mixer

-

Calibrated analytical balance

-

Sterile, amber or opaque microcentrifuge tubes (1.5 mL)

-

Pipettors and sterile, low-retention pipette tips

Procedure:

-

Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture onto the compound.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution (assuming a molecular weight of 500 g/mol ), weigh 5 mg of this compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. Using the example above, add 1 mL of DMSO.

-

Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid in dissolving the compound if necessary.

-

Verification: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, amber or opaque microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

-

Storage: Store the aliquots at -20°C for long-term storage (up to 12 months).

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium or desired aqueous buffer (e.g., PBS)

-

Sterile conical tubes (15 mL or 50 mL)

-

Pipettors and sterile pipette tips

Procedure:

-

Thawing Stock: Retrieve a single aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.

-

Intermediate Dilution (Optional but Recommended): It is often beneficial to perform an intermediate dilution to ensure homogeneity. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.

-

Final Dilution: Add the required volume of the 10 mM stock or the intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of medium.

-

Mixing: Immediately after adding the DMSO stock, mix the working solution thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.

-

Final DMSO Concentration: Be mindful of the final concentration of DMSO in your working solution, as it can be toxic to cells at higher concentrations. It is best practice to keep the final DMSO concentration below 0.5% (v/v) and to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Usage: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions.

Visualized Workflows and Logic

The following diagrams illustrate the key processes for handling this compound.

Caption: Workflow for preparing a concentrated this compound stock solution in DMSO.

Caption: Recommended storage conditions for this compound solutions.

Stability and Storage Summary

-

Solid Compound: Store this compound as a solid at -20°C in a desiccator, protected from light. Under these conditions, the compound is stable for at least 24 months.

-

DMSO Stock Solutions: Store at -20°C in tightly sealed, single-use aliquots. Avoid repeated freeze-thaw cycles. Stable for up to 12 months. For short-term use, a stock solution can be kept at 4°C for up to two weeks.

-

Aqueous Working Solutions: this compound is less stable in aqueous solutions. It is strongly recommended to prepare these solutions fresh for each experiment and use them immediately. Do not store aqueous dilutions for later use as this may lead to compound precipitation and degradation.

By following these guidelines, researchers can ensure the consistent performance of this compound in their experimental systems.

Navigating the Ambiguity of "DL-01": A Critical Clarification for Researchers

The designation "DL-01" is currently associated with multiple, distinct investigational compounds and products in the scientific and medical landscape. This ambiguity necessitates a crucial clarification for researchers, scientists, and drug development professionals to ensure the accurate and safe application of any substance referred to as "this compound." A comprehensive guide for in vivo administration cannot be created for a non-specific entity. The protocols, mechanisms of action, and safety profiles are unique to each specific molecule or product.

Unraveling the Different "this compound" Entities:

Recent findings have identified at least three distinct entities designated with "this compound" or a similar nomenclature, each with a unique therapeutic purpose and administration route:

-

DLQ01 for Androgenetic Alopecia: This compound, developed by Dermaliq Therapeutics, is a topical treatment for male pattern baldness. Its administration is localized to the scalp and is not intended for systemic in vivo use.

-

DLK1 (Delta-Like 1 Homolog) for Muscular Atrophy: Researched for its potential to counteract muscle wasting, this protein has been administered via intraperitoneal (IP) injection in preclinical mouse models.

-

"DL" as Dose Level in Oncology Trials: In the context of CAR T-cell therapies like KITE-753 and KITE-363, "DL" simply refers to the "Dose Level" being investigated and is not the name of a specific drug.

Furthermore, the term "this compound" has been identified as a model number for a dental LED light, highlighting the broad and unrelated uses of this designation.

The Imperative for Specificity in Research and Development

The significant differences in the nature and application of these various "this compound" entities underscore the critical importance of precise identification when conducting research or developing therapeutic protocols. The in vivo administration guide for a topically applied solution for hair loss would be fundamentally different and incompatible with the protocol for an injectable protein aimed at treating muscle atrophy.

Key Considerations for Researchers:

-

Verification of the Specific Compound: Before initiating any in vivo studies, it is paramount to verify the exact chemical or biological identity of the "this compound" . Relying solely on the "this compound" designation is insufficient and potentially hazardous.

-

Consultation of Source-Specific Literature: Researchers must consult the specific scientific literature and regulatory filings associated with the particular "this compound" they are investigating to obtain accurate information on its formulation, dosing, and safety.

-

Adherence to Compound-Specific Protocols: Administration protocols, including route of administration, vehicle, dosage, and monitoring parameters, must be strictly based on the data available for the specific, identified compound.

Application Note: DL-01 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-01 is a novel, potent, and selective small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in a variety of cellular processes, including neuronal apoptosis, inflammation, and cell proliferation.[1] Dysregulation of the DLK/JNK signaling cascade has been implicated in various pathological conditions, making it a significant target for therapeutic intervention.[2][3] This application note provides a detailed protocol for utilizing this compound in Western blot analysis to investigate its inhibitory effects on the DLK signaling pathway by assessing the phosphorylation status of its downstream targets.

Principle of the Assay

The DLK signaling cascade is initiated by various cellular stressors, leading to the activation of DLK. Activated DLK then phosphorylates and activates the MAP kinase kinases (MKKs) MKK4 and MKK7. These, in turn, dually phosphorylate and activate JNK. Activated JNK translocates to the nucleus and phosphorylates transcription factors, most notably c-Jun at serine 63 (Ser63) and serine 73 (Ser73), enhancing its transcriptional activity.[2][3]

This compound specifically binds to the ATP-binding pocket of DLK, preventing its kinase activity. This inhibition blocks the entire downstream signaling cascade, leading to a measurable decrease in the phosphorylation of JNK and c-Jun. Western blot analysis, a powerful technique for detecting and quantifying protein expression and post-translational modifications, is employed to measure the levels of phosphorylated JNK (p-JNK) and phosphorylated c-Jun (p-c-Jun) relative to their total protein levels in response to this compound treatment.[4][5] This allows for the quantitative assessment of this compound's efficacy and potency in inhibiting the DLK pathway.

Signaling Pathway Diagram

Caption: DLK Signaling Pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the phosphorylation of JNK and c-Jun in a representative cell line (e.g., HEK293 or neuronal cells) stimulated to activate the DLK pathway. Data is presented as the normalized ratio of the phosphorylated protein to the total protein, as determined by densitometric analysis of Western blot bands.

| This compound Concentration (nM) | p-JNK / Total JNK (Normalized Ratio) | p-c-Jun / Total c-Jun (Normalized Ratio) |

| 0 (Vehicle Control) | 1.00 | 1.00 |

| 1 | 0.85 | 0.88 |

| 10 | 0.52 | 0.55 |

| 100 | 0.15 | 0.18 |

| 1000 | 0.05 | 0.06 |

Experimental Protocols

Detailed Methodology for Western Blot Analysis of DLK Pathway Inhibition

This protocol outlines the steps for treating cultured cells with this compound, preparing cell lysates, and performing a Western blot to analyze the phosphorylation status of JNK and c-Jun.

1. Cell Culture and Treatment

-

Cell Line: Choose a suitable cell line known to have an active DLK/JNK pathway (e.g., HEK293, PC12, or primary neurons).

-

Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

-

Stimulation (Optional): If the basal activity of the DLK pathway is low, stimulate the cells with a known activator (e.g., anisomycin, UV radiation, or nerve growth factor withdrawal) for a predetermined time to induce JNK and c-Jun phosphorylation.

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to the desired final concentrations in the cell culture medium.

-

Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate for the desired time period (e.g., 1-24 hours), depending on the experimental design.

-

2. Cell Lysis

-

Place culture dishes on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cleared lysate) to new tubes.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of protein in each lane of the gel.[1]

4. SDS-PAGE and Protein Transfer

-

Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins).

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting

-

Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies against p-JNK, p-c-Jun, total JNK, and total c-Jun, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation:

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Data Analysis

-

Incubate the membrane with an ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for both phosphorylated and total proteins using densitometry software.

-

Normalize the phospho-protein signal to the total protein signal for each sample to determine the relative level of phosphorylation.[1]

Experimental Workflow Diagram

Caption: Experimental workflow for Western blot analysis of DLK pathway inhibition.

References

Application Notes and Protocols for DL-01 in Topoisomerase I Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals